molecular formula C11H20O B8699764 2-Tert-butyl-5-methylcyclohexanone

2-Tert-butyl-5-methylcyclohexanone

Cat. No. B8699764
M. Wt: 168.28 g/mol
InChI Key: UDBHAWYOTMVZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05908945

Procedure details

1.52 g (10 mmol) of pulegone (2-isopropylidene-5-methylcyclohexanone) and 14.3 mg (0.1 mmol) of CuBr in 10 ml of dry THF are introduced at room temperature. 9.5 ml (11 mmol) of 10% trimethylaluminum in toluene and 1.3 g (12 mmol) of trimethylsilyl chloride are added at 0° C. It is stirred for 5 more hours at room temperature, hydrolyzed with 5 ml of water and extracted twice with 30 ml of ether each, and the organic phases are combined. After the solvent is evaporated, the product is distilled at 10 torr and 120° C. in a bulb tube. 1.45 g (86% of theory) of 2-tert-butyl-5-methylcyclohexanone is obtained.
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14.3 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:11][C:9](=[O:10])[C:5](=[C:6]([CH3:8])[CH3:7])[CH2:4][CH2:3]1.[CH3:12][Al](C)C.C[Si](Cl)(C)C.O>C1COCC1.C1(C)C=CC=CC=1>[C:6]([CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:11][C:9]1=[O:10])([CH3:12])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C[C@@H]1CCC(=C(C)C)C(=O)C1
Name
CuBr
Quantity
14.3 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 30 ml of ether each, and the organic phases
CUSTOM
Type
CUSTOM
Details
After the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the product is distilled at 10 torr and 120° C. in a bulb tube

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(CC(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.